2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide is a biochemical used for proteomics research . It has a molecular formula of C9H6BrF3O3 and a molecular weight of 299.04 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H6BrF3O3 . This indicates that the compound contains nine carbon atoms, six hydrogen atoms, one bromine atom, three fluorine atoms, and three oxygen atoms .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide is utilized as a versatile building block in the synthesis of various biologically significant heterocyclic compounds. It serves as a key precursor for the development of a wide range of five- and six-membered heterocyclic compounds as well as fused heterocyclic systems through efficient one-pot multicomponent reactions. These synthetic advancements enable the creation of industrially important scaffolds, demonstrating the compound's significant role in the field of synthetic organic chemistry (Vekariya, Patel, Prajapati, & Patel, 2018).
Photocatalytic Organic Transformations
The photocatalytic activity of a carbazolic porous organic framework (Cz-POF-1) is enhanced by using derivatives of phenacyl bromide, including this compound, for organic synthesis under visible light. This application highlights the potential of such compounds in facilitating organic transformations such as net reductive dehalogenation, net oxidative hydroxylation of arylboronic acids, and redox-neutral α-alkylation of aldehydes. The utilization of Cz-POF-1 showcases the advancement towards metal-free photocatalysis in organic synthesis, where phenacyl bromide derivatives play a crucial role (Luo, Zhang, & Zhang, 2015).
Green Chemistry and Synthesis
The synthesis of phenacyl bromides, including this compound, through a non-transition metal-catalyzed process exemplifies the principles of green chemistry. This method involves K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water, presenting advantages such as excellent functional group compatibility, mild reaction conditions, and the use of water as the reaction medium. This approach not only underscores the environmental benefits of using water as a solvent but also highlights the potential for sustainable and eco-friendly synthetic routes in organic chemistry (Jiang, Sheng, & Guo, 2013).
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Bromine-containing compounds often participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
It’s worth noting that similar compounds have been found to be intermediates in the biotransformation pathways of certain drugs .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may be metabolized and excreted by the body .
Result of Action
It’s known that bromine-containing compounds can participate in free radical reactions, which can lead to various chemical transformations .
Safety and Hazards
Properties
IUPAC Name |
2-bromo-1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-4-8(15)6-3-5(1-2-7(6)14)16-9(11,12)13/h1-3,14H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRGGOMOECRQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.